

Cefquinome: A Technical Guide to its Discovery, Development, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It possesses a broad spectrum of activity against both Gram-positive and Gramnegative bacteria, including many strains resistant to earlier-generation cephalosporins. This technical guide provides an in-depth overview of the discovery and development timeline of **Cefquinome**, its mechanism of action, antibacterial potency, and the key experimental protocols used in its evaluation.

Discovery and Development Timeline

Cefquinome was developed by Hoechst AG in Germany during the 1980s, with the internal designation HR 111V. The 1990s saw its introduction into veterinary practice, with widespread use becoming common in the 2000s. The first marketing approval was granted in 1993. In Europe, its use in cattle was permitted by prescription in 1994, followed by approvals for swine in 1999 and horses in 2005.





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Figure 1: Cefquinome Development Timeline

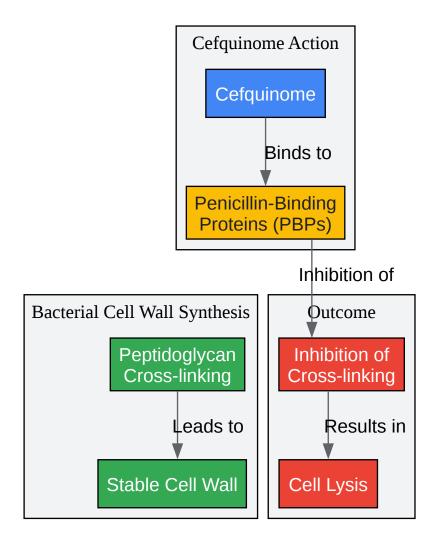
Chemical Properties and Synthesis

Cefquinome is a zwitterionic molecule, which facilitates its rapid penetration across the outer membrane of Gram-negative bacteria. Its synthesis is a multi-step process that has been detailed in several patents. A common synthetic route starts with 7-aminocephalosporanic acid (7-ACA). This involves the protection of the amino and carboxyl groups, followed by a reaction with trimethylsilyl iodide and 5,6,7,8-tetrahydroquinoline to form the intermediate 7-amino **cefquinome**. This intermediate then undergoes acylation to yield the final **Cefquinome** molecule.

Mechanism of Action

Like other β -lactam antibiotics, **Cefquinome** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall that is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.





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Figure 2: Cefquinome Mechanism of Action

Antibacterial Spectrum and Potency

Cefquinome has a broad antibacterial spectrum, with high in vitro activity against a wide range of veterinary pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Cefquinome** against several key bacteria.



Bacterium	MIC50 (μg/mL)	MIC90 (μg/mL)
Escherichia coli	< 0.06	< 0.06
Staphylococcus aureus	0.5	0.5
Pasteurella multocida	≤0.12	≤0.12
Haemophilus parasuis	0.125	1

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

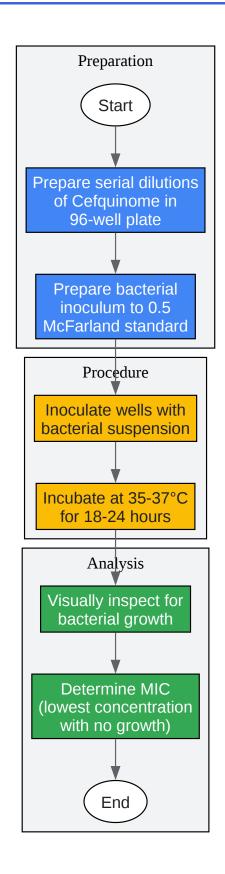
Key Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Cefquinome** is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- Preparation of **Cefquinome** dilutions: A stock solution of **Cefquinome** is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculum preparation: The bacterial isolate to be tested is grown on an appropriate agar medium, and a suspension is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
- Inoculation and incubation: The microtiter plate containing the Cefquinome dilutions is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.
- Reading of results: The MIC is determined as the lowest concentration of Cefquinome that completely inhibits visible growth of the bacteria.





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Figure 3: Broth Microdilution MIC Testing Workflow



In Vivo Efficacy Studies

In vivo efficacy is often evaluated in mouse models of infection, such as septicemia or mastitis.

Example Protocol (Mouse Mastitis Model):

- Induction of Mastitis: Anesthetized mice are inoculated with a pathogenic strain of bacteria (e.g., Staphylococcus aureus) into the mammary glands.
- Treatment: At a specified time post-infection, mice are treated with **Cefquinome** via a relevant route of administration (e.g., intramammary or systemic). Different dose levels and treatment frequencies are typically evaluated.
- Endpoint Evaluation: At various time points after treatment, mice are euthanized, and the mammary glands are aseptically removed. The glands are homogenized, and the number of viable bacteria (CFU) is determined by plating serial dilutions on appropriate agar media.
- Data Analysis: The efficacy of Cefquinome is determined by comparing the bacterial load in the mammary glands of treated mice to that of untreated control mice.

Clinical Applications in Veterinary Medicine

Cefquinome is authorized for the treatment of a variety of bacterial infections in cattle, pigs, and horses. Common indications include:

- Cattle: Respiratory disease, acute mastitis, and dermatitis.
- Pigs: Respiratory tract infections and Mastitis-Metritis-Agalactia (MMA) syndrome.
- Horses: Respiratory infections.

Conclusion

Cefquinome is a potent fourth-generation cephalosporin with a well-established profile of safety and efficacy in veterinary medicine. Its broad spectrum of activity, coupled with its resistance to many β -lactamases, makes it a valuable therapeutic agent for the treatment of challenging bacterial infections in livestock and horses. A thorough understanding of its







developmental history, mechanism of action, and antibacterial potency is crucial for its appropriate and effective use in clinical practice.

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